N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C15H12BrN3O2 |
|---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20) |
InChI Key |
RJPVUMLRBPXCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Phenacylpyridones
A widely reported method involves treating N-phenacylpyridones with concentrated sulfuric acid (H₂SO₅₄) to form oxazolo[3,2-a]pyridinium salts, which are later functionalized. For example:
-
Substrate Preparation : Ethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is synthesized via alkylation of sodium salts of pyridones with p-bromophenacyl bromide in DMF.
-
Cyclization : The intermediate is dissolved in conc. H₂SO₄, heated for 30 minutes, and quenched with HClO₄ to yield 2-(4-bromophenyl)-8-carbamoyl-5,7-dimethyl-oxazolo[3,2-a]pyridinium perchlorate (87% yield).
Table 1: Cyclization Conditions and Yields
Suzuki-Miyaura Cross-Coupling
For introducing aryl groups, palladium-catalyzed couplings are employed. A case study involves:
-
Boronic Acid Partner : 4-Formylphenylboronic acid reacts with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline in THF/water using Pd(PPh₃)₄ and Na₂CO₃.
-
Product Formation : The biaryl intermediate undergoes oxidation and further functionalization to form the oxazolo[5,4-b]pyridine core (90% yield).
Functionalization and Carboxamide Coupling
Post-core synthesis, the 4-carboxamide group is introduced via carbodiimide-mediated coupling.
Carboxamide Formation
The carboxylic acid precursor is activated using agents like HATU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide).
-
Procedure :
Table 2: Coupling Reagents and Yields
Alternative Routes
-
Reductive Amination : Employed in oxazolone derivatives to install amine groups, though less common for carboxamides.
-
Microwave-Assisted Synthesis : Accelerates reactions (e.g., 120°C, 20–25 min) with high yields (85–90%).
Key Reaction Pathways and Optimization
Multi-Step Protocol
Challenges and Mitigation
-
Regioselectivity : Alkylation of dimethylated pyridones requires controlled conditions to avoid undesired side products.
-
Purification : Silica gel chromatography (hexane/ethyl acetate) or crystallization (CHCl₃/MeOH) ensures >95% purity.
Analytical Characterization
Critical for confirming structure and purity:
Spectroscopic Data
High-Performance Liquid Chromatography (HPLC)
-
Column : C18, 5 μm, 250 × 4.6 mm.
-
Mobile Phase : Gradient (MeCN/H₂O, 5–95% over 30 min).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency and Yield Comparison
| Method | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Suzuki | 3 | 75–85 | High regioselectivity | Requires Pd catalysts |
| Direct Coupling | 2 | 70–80 | Cost-effective, fewer steps | Sensitive to base strength |
| Microwave-Assisted | 2 | 85–90 | Short reaction times | Requires specialized equipment |
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Compounds sharing the [1,2]oxazolo[5,4-b]pyridine-carboxamide scaffold but differing in aryl substituents are summarized below:
Key Observations:
- Electron Effects : Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density on the aryl ring, impacting binding interactions in biological systems .
- Steric Considerations : Cyclopropyl (bulky) and benzyl (flexible) substituents modulate steric hindrance, affecting molecular docking .
- Solubility : Methoxy groups improve aqueous solubility compared to hydrophobic bromine or benzyl groups .
Analogues with Modified Heterocyclic Cores
Some compounds retain the carboxamide linkage but feature alternative heterocyclic systems:
Key Observations:
- Thermal Stability : Dithiolo-thiazine derivatives exhibit higher melting points (~200°C) compared to oxazolo-pyridines, likely due to increased rigidity and intermolecular interactions .
- Functional Group Diversity : Carboxylic acid derivatives (e.g., ) offer distinct reactivity and solubility profiles compared to carboxamides.
Biological Activity
N-(4-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound has the molecular formula and a molecular weight of approximately 346.18 g/mol. Its structure features a bromophenyl group, a dimethyl oxazole moiety, and a pyridine ring fused with a carboxamide functional group.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step involves cyclization reactions using α-haloketones and amides.
- Fusing the Oxazole and Pyridine Rings : This is achieved through condensation reactions with dehydrating agents.
- Introduction of the Bromophenyl Group : The bromophenyl group is incorporated via halogenation techniques.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular pathways. It is believed to interact with specific targets such as kinases or proteases, influencing processes like cell proliferation and apoptosis.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of related compounds against resistant strains of bacteria. For instance, derivatives of similar structures have shown significant activity against extensively drug-resistant Salmonella Typhi, highlighting the need for further exploration of this compound in this context .
Anticancer Properties
Research indicates that compounds within this chemical class possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Case Study 1: NAMPT Inhibition
In a study focusing on nicotinamide adenine dinucleotide (NAD+) metabolism, this compound was evaluated for its ability to activate nicotinamide phosphoribosyltransferase (NAMPT). The compound demonstrated an increase in cellular NAD+ levels when tested in vitro .
Case Study 2: Enzymatic Inhibition
Another study assessed the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings suggested that it could effectively inhibit target enzymes at low concentrations, indicating its potential as a therapeutic agent .
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
